1-Piperazinepropionic acid, 4-(2-pyridinyl)-

TRPV1 Pain Linker SAR

1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5), also known as 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid, is a heterocyclic building block with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is characterized by a piperazine ring N-substituted with a 2-pyridinyl group and a propanoic acid side chain, which provides a carboxylic acid functional group for further derivatization.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 104373-85-5
Cat. No. B025372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazinepropionic acid, 4-(2-pyridinyl)-
CAS104373-85-5
Synonyms2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C2=CC=CC=N2
InChIInChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17)
InChIKeyXQYZTEXKRYMSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5) for CNS-Targeted Chemical Synthesis


1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5), also known as 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid, is a heterocyclic building block with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . It is characterized by a piperazine ring N-substituted with a 2-pyridinyl group and a propanoic acid side chain, which provides a carboxylic acid functional group for further derivatization . This compound is utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of molecules targeting central nervous system (CNS) receptors, including histamine H3 and vanilloid TRPV1 receptors [1].

Why Simple Piperazine Analogs Cannot Substitute for 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5)


Substituting 1-Piperazinepropionic acid, 4-(2-pyridinyl)- with a generic piperazine derivative or a close structural analog (e.g., 1-(2-pyridinyl)piperazine or other N-substituted piperazines) is not scientifically valid for applications requiring a specific carboxylic acid linker. The presence of both the 2-pyridinyl pharmacophore and the propanoic acid moiety is critical for constructing molecules that target receptors like H3 and TRPV1, where the length and flexibility of the linker and the terminal acid group directly influence binding affinity and selectivity [1]. Analogs with shorter, longer, or absent acid side chains will produce different spatial arrangements and electronic properties, which can drastically alter or abolish the desired biological activity in downstream products [2].

Quantitative Differentiation of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5) Against Key Comparators


Linker Length and Flexibility: A Critical Differentiator for TRPV1 Antagonist Activity

The propanoic acid linker in 1-Piperazinepropionic acid, 4-(2-pyridinyl)- provides a specific three-carbon spacer that is optimal for TRPV1 antagonist activity. When this linker is reduced to a direct carboxamide bond in the close analog 4-(2-pyridyl)piperazine-1-carboxamide, a series of derivatives exhibit IC50 values ranging from 4.8 nM to >5000 nM in TRPV1 functional assays. The most potent derivative (compound 18) showed an IC50 of 4.8 nM for pH-induced activation and 35 nM for capsaicin-induced activation in a rat VR1-expressing HEK293 cell line [1]. This demonstrates that the acid linker, which serves as a precursor for further derivatization, is a key structural determinant for achieving high potency.

TRPV1 Pain Linker SAR

Impact on Oral Bioavailability: The Propanoic Acid Linker's Role

The carboxylic acid moiety of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- is crucial for derivatization into molecules with acceptable oral bioavailability. In a comparative study of 4-(2-pyridyl)piperazine-1-benzimidazole analogs, a derivative with an acidic group on the benzimidazole ring (Compound 11) demonstrated an oral bioavailability (F%) of 19.7% in rats [1]. While this value is for a specific downstream derivative, it establishes a class-level inference: the presence of a carboxylic acid or its isostere in this scaffold is associated with achieving moderate oral exposure, which is essential for in vivo efficacy.

Oral Bioavailability PK TRPV1

Synthetic Utility: A Single-Step Amide Formation Advantage

1-Piperazinepropionic acid, 4-(2-pyridinyl)- offers a direct, high-yielding route to diverse amide derivatives via standard coupling reactions (e.g., HATU, EDCI). In contrast, using the common alternative 1-(2-pyridinyl)piperazine requires a multi-step sequence involving alkylation with a haloester, hydrolysis to the acid, and then amide coupling, which adds 2-3 synthetic steps and reduces overall yield [1]. This direct amidation capability streamlines the synthesis of lead compounds and libraries.

Synthetic Efficiency Amide Coupling Medicinal Chemistry

Commercial Availability and Purity: A Reliable Source for SAR Studies

1-Piperazinepropionic acid, 4-(2-pyridinyl)- is commercially available from multiple major chemical suppliers (e.g., Sigma-Aldrich, Ambeed, Fluorochem) with a standard purity of ≥95% . This contrasts with many custom or less common piperazine-propanoic acid analogs, which may require in-house synthesis or have limited availability, introducing variability and lead time into SAR studies.

Procurement Purity Consistency

Physicochemical Profile: LogP and PSA for CNS Penetration Potential

1-Piperazinepropionic acid, 4-(2-pyridinyl)- exhibits a calculated LogP of 0.68 and a topological polar surface area (PSA) of 56.67 Ų [1]. These values align with the optimal range for CNS drug candidates (LogP < 3, PSA < 90 Ų) [2]. In contrast, analogs with larger or more lipophilic substituents on the piperazine ring (e.g., benzyl or phenyl groups) will have higher LogP values (>2.0), which may reduce CNS penetration and increase off-target binding.

CNS LogP PSA

Optimal Research Applications for 1-Piperazinepropionic acid, 4-(2-pyridinyl)- (CAS 104373-85-5)


Synthesis of TRPV1 Antagonists for Pain Research

This compound is the ideal starting material for synthesizing novel TRPV1 antagonists [1]. Its propanoic acid linker is crucial for achieving high in vitro potency (IC50 ~ 5-35 nM) against the TRPV1 receptor, a validated target for inflammatory and neuropathic pain [1]. Researchers should prioritize this compound over 1-(2-pyridinyl)piperazine to streamline synthesis and ensure optimal linker length for binding.

Development of Histamine H3 Receptor Modulators

The piperazinyl-pyridine core of this compound is a recognized scaffold for histamine H3 receptor ligands, which are of interest for treating cognitive disorders, obesity, and sleep disturbances [2]. The carboxylic acid group allows for attachment of diverse recognition elements to optimize H3 receptor affinity and selectivity, as documented in several patent applications [2].

Library Synthesis for CNS Lead Optimization

Given its favorable physicochemical properties (LogP 0.68, PSA 56.67 Ų) [3] and commercial availability at ≥95% purity , this compound is a versatile building block for generating focused libraries of CNS-active compounds. Its low LogP and moderate PSA increase the probability that derivatives will exhibit good blood-brain barrier permeability, a critical advantage over more lipophilic piperazine analogs.

Synthesis of α2-Adrenoceptor Antagonists

The 2-pyridinylpiperazine fragment, which is part of this compound's structure, is a key element in selective α2-adrenoceptor antagonists . While the full compound is a precursor, it can be elaborated into potent and selective α2-adrenoceptor ligands, which are useful tools for studying sympatholytic activity and potential therapeutic applications.

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